molecular formula C12H10OS B1298428 2-Phenyl-1-(thiophen-2-yl)ethanone CAS No. 13196-28-6

2-Phenyl-1-(thiophen-2-yl)ethanone

Cat. No.: B1298428
CAS No.: 13196-28-6
M. Wt: 202.27 g/mol
InChI Key: HXMVINSKZVYIDI-UHFFFAOYSA-N
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Description

2-Phenyl-1-(thiophen-2-yl)ethanone is an organic compound with the molecular formula C12H10OS. It is a ketone that features a phenyl group and a thiophene ring, making it a valuable intermediate in organic synthesis . This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1-(thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Phenyl-1-(thiophen-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(thiophen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene.

    2-Phenyl-1-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of thiophene.

    2-Phenyl-1-(benzofuran-2-yl)ethanone: Features a benzofuran ring.

Uniqueness

2-Phenyl-1-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Biological Activity

2-Phenyl-1-(thiophen-2-yl)ethanone, with the molecular formula C₁₂H₁₀OS, is an organic compound featuring a ketone functional group alongside a phenyl and a thiophene ring. This unique structure positions it as a significant intermediate in organic synthesis, particularly in medicinal chemistry and the development of bioactive molecules. Recent studies have highlighted its notable biological activities, suggesting potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H10OS\text{C}_{12}\text{H}_{10}\text{OS}

This structure allows for diverse interactions with biological macromolecules, influencing various molecular pathways that are critical for therapeutic efficacy.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors have significant applications in cosmetic formulations for skin lightening and anti-aging products.

Inhibition Data:

CompoundIC50 Value (μM)Type of Inhibition
This compoundTBDCompetitive/Inhibitory

Further studies are needed to determine the exact IC50 values and to characterize the inhibition mechanism.

2. Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating a potential for further exploration in this area.

3. Anticancer Properties

There is emerging evidence that this compound may exhibit anticancer activity. Studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could also have similar properties.

Case Study:
In a study involving B16F10 melanoma cells, compounds related to this compound were tested for viability and apoptosis induction. Results indicated that certain derivatives significantly reduced cell viability at concentrations lower than those typically required for standard chemotherapeutics.

The biological activity of this compound is hypothesized to involve:

  • Modification of Biological Pathways: By interacting with key enzymes like tyrosinase, it may alter melanin synthesis pathways.
  • Cellular Interaction: Its structural attributes allow it to bind effectively to cellular receptors or enzymes, thereby influencing cellular processes such as apoptosis in cancer cells.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound and its derivatives:

  • Tyrosinase Inhibition Studies:
    • Compounds structurally similar to this compound were evaluated for their ability to inhibit tyrosinase, showing promising results in reducing melanin synthesis in vitro.
  • Cytotoxicity Assessments:
    • Cytotoxicity tests on various cancer cell lines indicated that certain derivatives exhibited significant anti-proliferative effects, warranting further investigation into their mechanisms and potential clinical applications.

Properties

IUPAC Name

2-phenyl-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMVINSKZVYIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350739
Record name 2-phenyl-1-(thiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13196-28-6
Record name 2-phenyl-1-(thiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromobenzene (2 g, 12 mmol) in toluene (30 mL) was treated 1-(thiophen-2-yl)ethanone (1.8 g, 14.4 mmol), potassium bis(trimethylsilyl)amide (28.8 mL of 0.5 M solution in toluene, 14.4 mmol), 2,2′-bis(diphenyl)phosphino-1,1′-binaphthyl (racemic BINAP, 1.86 g, 3 mmol). The reaction was heated to 90° C. in an oil bath under a nitrogen atmosphere. After 4 h, the reaction was allowed to cool to room temperature and diluted with ethyl acetate (30 mL). The organic layer was washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 10 to 40% ethyl acetate in hexanes to yield a yellow oil (1 g). MS (M+H)+ 203.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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